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Compound of Interest

Compound Name: Stevaladil

Cat. No.: B12366568 Get Quote

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a

critical role in the signaling of numerous cytokines and growth factors, making them key

mediators of immune response and hematopoiesis. The dysregulation of the JAK-STAT

pathway is implicated in a variety of autoimmune diseases and cancers. This guide provides a

comparative analysis of three leading JAK inhibitors.

Data Presentation: Quantitative Comparison of JAK
Inhibitors
The following table summarizes key quantitative data for Tofacitinib, Ruxolitinib, and

Upadacitinib, focusing on their biochemical potency against different JAK isoforms,

pharmacokinetic properties, and approved indications.
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Parameter Tofacitinib Ruxolitinib Upadacitinib

IC₅₀ for JAK1 (nM) 1 3.3 43

IC₅₀ for JAK2 (nM) 20 2.8 110

IC₅₀ for JAK3 (nM) 1 428 2300

IC₅₀ for TYK2 (nM) 344 19 >5000

Oral Bioavailability

(%)
74 95 Not specified

Time to Maximum

Concentration (Tmax,

hours)

0.5 - 1 1 2 - 4

Elimination Half-life

(hours)
3 3 2 - 6

Approved Indications

Rheumatoid Arthritis,

Psoriatic Arthritis,

Ulcerative Colitis

Myelofibrosis,

Polycythemia Vera,

Graft-versus-Host

Disease

Rheumatoid Arthritis,

Psoriatic Arthritis,

Atopic Dermatitis,

Ulcerative Colitis,

Crohn's Disease,

Ankylosing Spondylitis

Note: IC₅₀ (half maximal inhibitory concentration) values can vary depending on the specific

assay conditions. Pharmacokinetic parameters are approximate and can be influenced by

patient-specific factors.

Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of JAK inhibitors are

provided below.

1. In Vitro JAK Inhibition Assay (Biochemical IC₅₀ Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic

activity of purified JAK isoforms by 50%.
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Principle: A common method is a mobility shift assay, which measures the phosphorylation of

a substrate peptide by the JAK enzyme.

Procedure:

Recombinant human JAK enzyme (e.g., JAK1, JAK2, JAK3, TYK2) is incubated with

varying concentrations of the inhibitor in a microplate well.

A fluorescently labeled peptide substrate and ATP are added to initiate the enzymatic

reaction.

The reaction is allowed to proceed for a defined period (e.g., 90 minutes) at a controlled

temperature (e.g., 25°C).

The reaction is stopped, and the reaction mixture is analyzed by microfluidic capillary

electrophoresis.

The phosphorylated and unphosphorylated substrate peptides are separated based on

their different electrophoretic mobility.

The amount of phosphorylated product is quantified by detecting the fluorescent signal.

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.

2. Pharmacokinetic (PK) Studies in Human Subjects

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

the JAK inhibitors in humans.

Procedure:

A single oral dose of the JAK inhibitor is administered to healthy volunteers or patients.

Serial blood samples are collected at predetermined time points over a 24-48 hour period.

Plasma is isolated from the blood samples by centrifugation.
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The concentration of the drug in the plasma is quantified using a validated analytical

method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax

(time to reach Cmax), AUC (area under the plasma concentration-time curve), and

elimination half-life are determined from the plasma concentration-time data using non-

compartmental analysis.

Mandatory Visualization
JAK-STAT Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention

for JAK inhibitors.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Experimental Workflow for In Vitro JAK Inhibition Assay

The diagram below outlines the key steps in the mobility shift assay to determine the IC₅₀ of

JAK inhibitors.
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Caption: Workflow for determining JAK inhibitor IC₅₀ using a mobility shift assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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